molecular formula C27H28N6O4 B601649 Dabigatran Carboxamide Ethyl Ester CAS No. 1422435-41-3

Dabigatran Carboxamide Ethyl Ester

Cat. No.: B601649
CAS No.: 1422435-41-3
M. Wt: 500.55
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Description

Ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core, a pyridine ring, and a carbamoylphenyl group.

Mechanism of Action

Target of Action

Dabigatran Impurity L, also known as CDBA-513 BS, is a derivative of Dabigatran, a well-known anticoagulant drug . The primary target of Dabigatran and its derivatives is thrombin , a key enzyme in the coagulation cascade . Thrombin plays a crucial role in blood clotting by converting fibrinogen into fibrin, the main component of blood clots .

Mode of Action

Dabigatran Impurity L, like Dabigatran, is a direct thrombin inhibitor . It exerts its anticoagulant effects by directly binding to thrombin, inhibiting both free and clot-bound forms of this enzyme . This binding is competitive and reversible . By inhibiting thrombin, Dabigatran Impurity L prevents the conversion of fibrinogen to fibrin, thereby reducing the risk of blood clot formation .

Biochemical Pathways

The action of Dabigatran Impurity L affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting thrombin, Dabigatran Impurity L disrupts this cascade, preventing the formation of fibrin and ultimately the formation of blood clots .

Pharmacokinetics

Dabigatran is an oral prodrug that is hydrolyzed to the active form in the body .

Result of Action

The primary molecular effect of Dabigatran Impurity L is the inhibition of thrombin, which leads to a decrease in fibrin formation and thus a reduction in blood clot formation . This can have various cellular effects, depending on the context. For example, in the context of a medical condition like atrial fibrillation, where there is an increased risk of blood clot formation, the action of Dabigatran Impurity L can help to reduce this risk .

Preparation Methods

The synthesis of Dabigatran Carboxamide Ethyl Ester involves multiple steps. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the pyridine ring and the carbamoylphenyl group. The final step involves the esterification of the propanoate group. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures .

Chemical Reactions Analysis

Ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Comparison with Similar Compounds

Ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate can be compared with other similar compounds, such as:

The uniqueness of Dabigatran Carboxamide Ethyl Ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[[2-[(4-carbamoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O4/c1-3-37-25(34)13-15-33(23-6-4-5-14-29-23)27(36)19-9-12-22-21(16-19)31-24(32(22)2)17-30-20-10-7-18(8-11-20)26(28)35/h4-12,14,16,30H,3,13,15,17H2,1-2H3,(H2,28,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPVLOGCHWOVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422435-41-3
Record name CDBA-513 BS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422435413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CDBA-513 BS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT3S3GM9YD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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